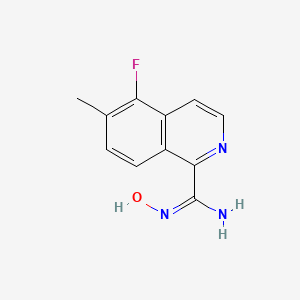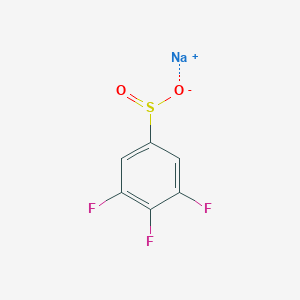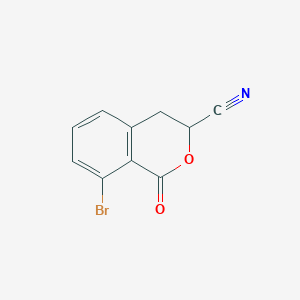
5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a benzyloxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a suitable benzyl alcohol derivative with a halogenated hexanoic acid derivative under basic conditions to form the benzyloxy intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiols (RSH).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving amino acids and their derivatives.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
5-Amino-4-(methoxy)-3-(trifluoromethyl)hexanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
5-Amino-4-(benzyloxy)-3-(methyl)hexanoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
5-Amino-4-(benzyloxy)-3-(trifluoromethyl)hexanoic acid is unique due to the presence of both a benzyloxy group and a trifluoromethyl group, which confer distinct chemical and physical properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18F3NO3 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
5-amino-4-phenylmethoxy-3-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C14H18F3NO3/c1-9(18)13(11(7-12(19)20)14(15,16)17)21-8-10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,18H2,1H3,(H,19,20) |
InChI Key |
PRKMHKBAAOKYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(CC(=O)O)C(F)(F)F)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13200263.png)


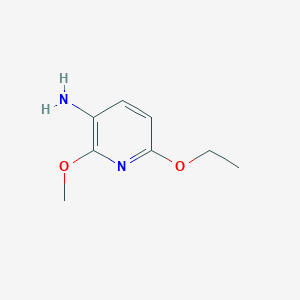
![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
amine](/img/structure/B13200288.png)
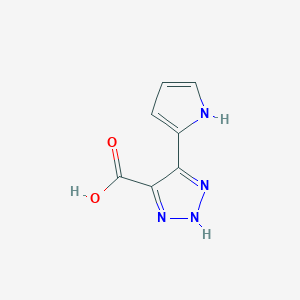
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)
